molecular formula C21H13N3O2 B5715366 2-(2-phenyl-1H-benzimidazol-5-yl)-1H-isoindole-1,3(2H)-dione

2-(2-phenyl-1H-benzimidazol-5-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5715366
M. Wt: 339.3 g/mol
InChI Key: DICKCPDYLKOIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenyl-1H-benzimidazol-5-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIQ-79 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PIQ-79 involves the inhibition of the enzyme phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3K by PIQ-79 leads to the activation of apoptotic pathways, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PIQ-79 has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Furthermore, PIQ-79 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of PIQ-79 is its high potency against cancer cells, making it effective at low concentrations. However, one of the limitations of PIQ-79 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of PIQ-79. One area of research could focus on the development of more effective methods for the synthesis and purification of PIQ-79. Additionally, further studies could investigate the potential of PIQ-79 for combination therapy with other anti-cancer agents. Furthermore, the potential applications of PIQ-79 in the treatment of other diseases, such as inflammatory and neurological disorders, could also be explored.

Synthesis Methods

The synthesis of PIQ-79 involves the reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting compound is then subjected to a series of purification steps to obtain pure PIQ-79.

Scientific Research Applications

PIQ-79 has been extensively studied for its potential applications in cancer therapy. Studies have shown that PIQ-79 has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, PIQ-79 has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-(2-phenyl-3H-benzimidazol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2/c25-20-15-8-4-5-9-16(15)21(26)24(20)14-10-11-17-18(12-14)23-19(22-17)13-6-2-1-3-7-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICKCPDYLKOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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